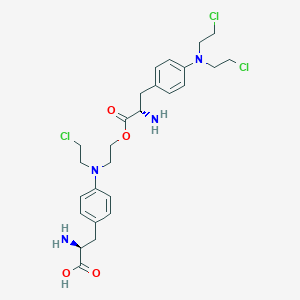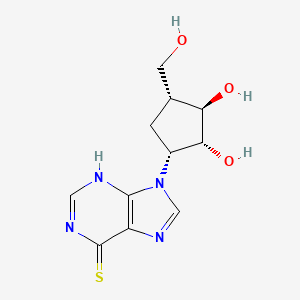
Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside is a modified nucleoside compound. Let’s break down its structure:
Carbocyclic: Refers to the presence of a carbon-only ring structure.
2’,3’-hydroxy: Indicates hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Ara-6-mercaptopurine: Contains the purine base (similar to adenine or guanine) with a sulfur atom (mercapto group) at position 6.
Vorbereitungsmethoden
The synthesis of this compound involves several steps:
Construction of the Carbocyclic Ring: Formation of the carbocyclic ring system, typically through cyclization reactions.
Introduction of Hydroxyl Groups: Addition of hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Incorporation of the Mercaptopurine Base: Attachment of the mercaptopurine base to the ribose moiety.
Industrial production methods may vary, but chemical synthesis in the laboratory is common.
Analyse Chemischer Reaktionen
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur atom or the ribose sugar.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents on the purine base or ribose can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic reagents (e.g., alkyl halides).
Major products depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Antiviral Research: Due to its structural resemblance to natural nucleosides, it may inhibit viral replication.
Cancer Therapy: Investigated for its potential as an anticancer agent.
Biochemical Studies: Used as a tool to study nucleoside metabolism.
Wirkmechanismus
The exact mechanism remains under investigation. It likely involves:
Incorporation into Nucleic Acids: The compound may be incorporated into viral or cellular DNA/RNA, disrupting replication.
Interference with Enzymes: It could inhibit enzymes involved in nucleotide synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Mercaptopurine: Lacks the carbocyclic ring but shares the mercaptopurine base.
Entecavir: A clinically used antiviral nucleoside analog.
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside stands out due to its unique carbocyclic structure.
Eigenschaften
CAS-Nummer |
78738-53-1 |
|---|---|
Molekularformel |
C11H14N4O3S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
9-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9-/m1/s1 |
InChI-Schlüssel |
CSPPGTBBWFVGTB-SQEXRHODSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
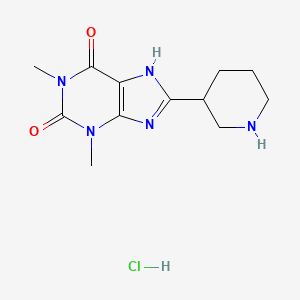
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
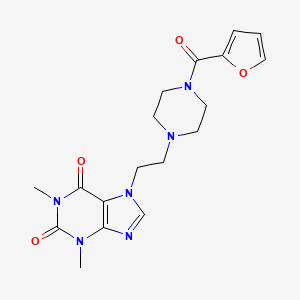

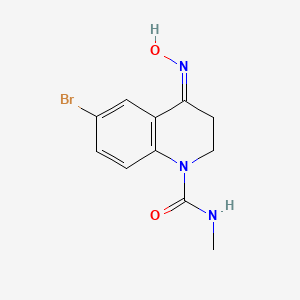

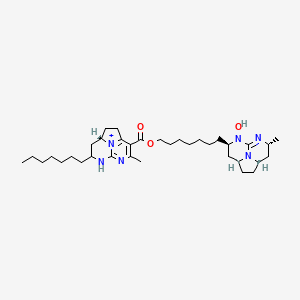
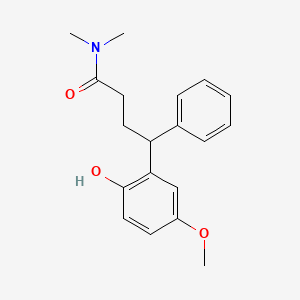
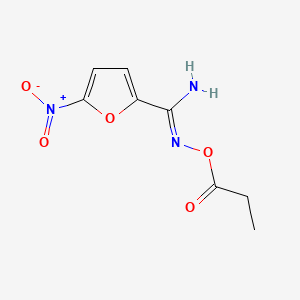
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
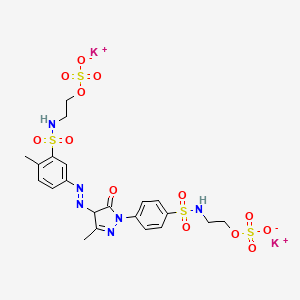
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
